![molecular formula C19H23N3O4S B2719545 3-(3-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)quinazolin-4(3H)-one CAS No. 1704512-13-9](/img/structure/B2719545.png)
3-(3-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)quinazolin-4(3H)-one is a complex organic compound with unique structural and functional properties. Characterized by its bicyclic structure coupled with a quinazolinone moiety, this compound's intricate configuration lends itself to various research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesizing 3-(3-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)quinazolin-4(3H)-one involves multiple steps, each demanding precision in both reactant purity and reaction conditions. A typical route might start with the formation of the quinazolinone core, followed by the attachment of the azabicyclo moiety and subsequent functional group modifications to introduce the methylsulfonyl group.
Industrial Production Methods
In an industrial setting, the production of this compound would necessitate scaling up these reactions under stringent conditions to ensure high yield and purity. This often involves the use of high-pressure reactors, temperature control systems, and continuous flow processes to optimize each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(3-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)quinazolin-4(3H)-one is capable of undergoing various chemical reactions:
Oxidation: : Typically using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: : Employing agents like lithium aluminium hydride or catalytic hydrogenation.
Substitution: : Nucleophilic substitution reactions are common, utilizing reagents like sodium ethoxide.
Common Reagents and Conditions
The reactions often take place under controlled temperatures and in the presence of catalysts or specific solvents to drive the reaction to completion while minimizing side products.
Major Products
Depending on the reaction type, the major products can vary from simple alcohols and amines to more complex derivatives involving additional functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a key intermediate in the synthesis of various bioactive molecules. Its ability to undergo diverse chemical transformations makes it invaluable in developing new pharmaceuticals and agrochemicals.
Biology and Medicine
In biology and medicine, 3-(3-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)quinazolin-4(3H)-one is explored for its potential as a therapeutic agent, particularly due to its unique mechanism of action and molecular targets.
Industry
Industrial applications include its use in the production of specialty chemicals and as a building block in material science for creating polymers with specific properties.
Mechanism of Action
The compound’s mechanism of action involves binding to specific molecular targets within the cell, modulating pathways that are crucial for maintaining cellular functions. These interactions can alter biochemical processes, leading to desired therapeutic effects in the case of drug development or enhancing material properties in industrial applications.
Comparison with Similar Compounds
Similar Compounds
Compounds like 3-(3-((1R,5S)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)quinazolin-4(3H)-one or 3-(3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)-quinazolin-4(3H)-one share structural similarities.
Highlighting Its Uniqueness
What sets 3-(3-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)quinazolin-4(3H)-one apart is its specific functional group arrangement, which imparts distinct chemical reactivity and biological activity, making it a unique candidate for targeted applications.
Exploring the potential of this compound is like unlocking a treasure chest of possibilities in various fields. Fascinating, isn’t it?
Properties
IUPAC Name |
3-[3-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-27(25,26)15-10-13-6-7-14(11-15)22(13)18(23)8-9-21-12-20-17-5-3-2-4-16(17)19(21)24/h2-5,12-15H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCPCOKABKANCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CC2CCC(C1)N2C(=O)CCN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2,4-dimethoxyphenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2719462.png)
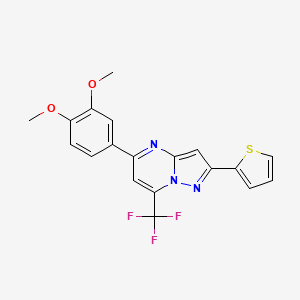
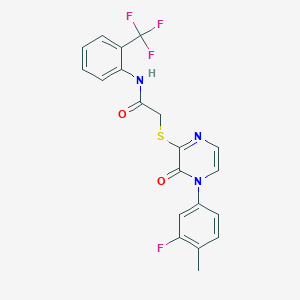
![2-[4-(furan-2-carbonyl)piperazin-1-yl]-1-(furan-2-yl)ethan-1-ol hydrochloride](/img/structure/B2719465.png)
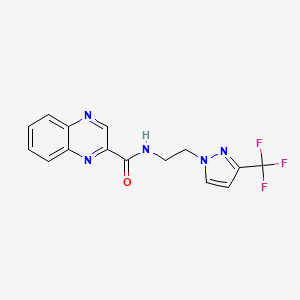
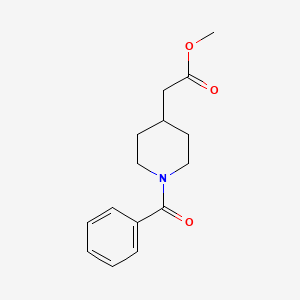
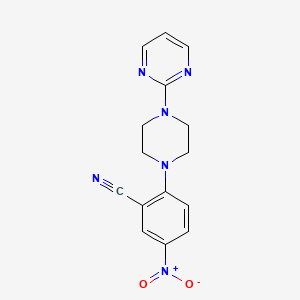
![1'-(2-(Benzylthio)acetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2719470.png)
![(3S,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentene-1-carboxylic Acid](/img/structure/B2719471.png)
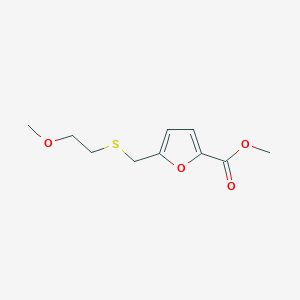
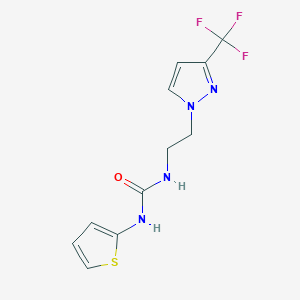
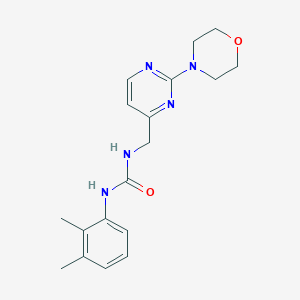
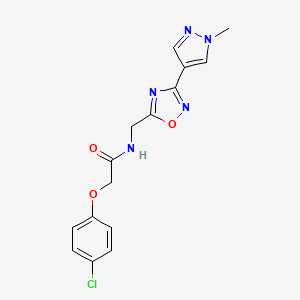
![1-benzhydryl-4-[4-(trifluoromethyl)-2-pyridyl]piperazine](/img/structure/B2719481.png)
